molecular formula C23H18N4OS B2691346 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 899735-22-9

4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2691346
CAS No.: 899735-22-9
M. Wt: 398.48
InChI Key: UKTRJIHGZRWHTE-UHFFFAOYSA-N
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Description

4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: Starting with the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole core.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Pyridin-2-ylmethyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridin-2-ylmethyl group to the benzothiazole core.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole or pyridine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Coupling Reagents: EDCI, HATU, palladium catalysts for Suzuki or Heck coupling.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group would yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as therapeutic agents. This compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

Medicinal applications could include the investigation of its efficacy as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its unique structure may allow it to interact with specific biological targets.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronics or photonics.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
  • 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
  • 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide

Uniqueness

The uniqueness of 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs. This could include differences in binding affinity, selectivity, or reactivity.

Properties

IUPAC Name

4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-2-17-6-5-8-20-21(17)26-23(29-20)27(15-19-7-3-4-13-25-19)22(28)18-11-9-16(14-24)10-12-18/h3-13H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTRJIHGZRWHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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